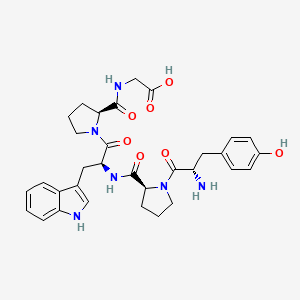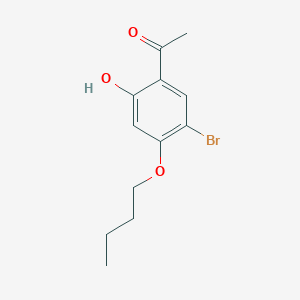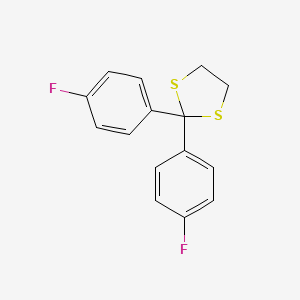![molecular formula C7H8 B14278516 Bicyclo[3.2.0]hepta-1(5),2-diene CAS No. 132554-42-8](/img/structure/B14278516.png)
Bicyclo[3.2.0]hepta-1(5),2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.0]hepta-1(5),2-diene is an organic compound with the molecular formula C₇H₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hepta-1(5),2-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by dehydrogenation. Another method includes the photochemical cycloaddition of 1,6-heptadienes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The chemoenzymatic preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one is one such method, utilizing lipase enzymes for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]hepta-1(5),2-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Bicyclo[3.2.0]hept-2-en-6-one.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hepta-1(5),2-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hepta-1(5),2-diene involves its ability to participate in various chemical reactions due to its strained ring system. The compound’s unique structure allows it to act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Additionally, its reactivity with oxidizing and reducing agents makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene:
Bicyclo[2.1.1]hexane: This compound features a different ring system and is used as a bioisostere in drug design.
Bicyclo[3.1.1]heptane: Another similar compound with a different ring structure, used in pharmaceutical research.
Uniqueness: Bicyclo[3.2.0]hepta-1(5),2-diene is unique due to its specific ring strain and reactivity, making it a valuable compound in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .
Properties
CAS No. |
132554-42-8 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
bicyclo[3.2.0]hepta-1(5),2-diene |
InChI |
InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2H,3-5H2 |
InChI Key |
HMVZJOGFZKYFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

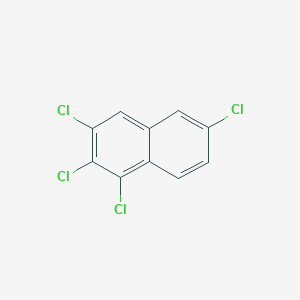
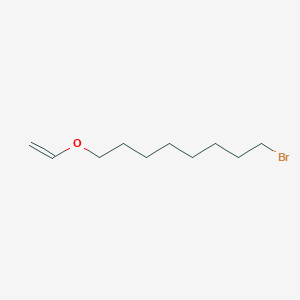
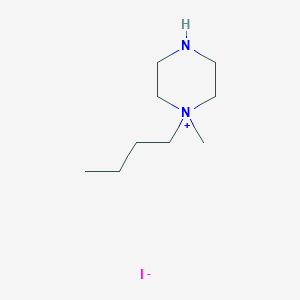
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
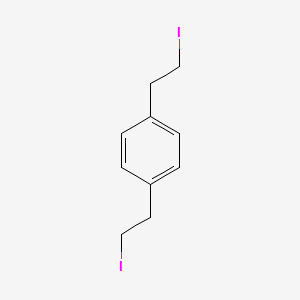

![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
